molecular formula C24H23NO B11101587 2,2-bis(2-methylphenyl)-N-phenylcyclopropanecarboxamide

2,2-bis(2-methylphenyl)-N-phenylcyclopropanecarboxamide

Cat. No.: B11101587
M. Wt: 341.4 g/mol
InChI Key: PLDYEOXFLVBGKK-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride, followed by the addition of aniline to form the desired amide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The phenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(3-allyl-4-cyanatophenyl)propane: Similar in structure but contains cyanate groups.

    Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II): Contains a nickel center and triphenylphosphine ligands.

Uniqueness

2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This feature distinguishes it from other similar compounds and contributes to its diverse applications in various scientific fields.

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

2,2-bis(2-methylphenyl)-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C24H23NO/c1-17-10-6-8-14-20(17)24(21-15-9-7-11-18(21)2)16-22(24)23(26)25-19-12-4-3-5-13-19/h3-15,22H,16H2,1-2H3,(H,25,26)

InChI Key

PLDYEOXFLVBGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

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